6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine
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Overview
Description
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidine derivatives are widely studied due to their significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-diaminopyrimidine with ethylating agents under controlled conditions to achieve the desired tetraethyl substitution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and ethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with dimethyl instead of tetraethyl substitution.
6-Chloropyrimidine-2,4-diamine: Lacks the ethyl groups, making it less bulky and potentially less active in certain applications.
Uniqueness
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is unique due to its tetraethyl substitution, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities and potential as a lead compound in drug discovery .
Properties
CAS No. |
10244-23-2 |
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Molecular Formula |
C12H21ClN4 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H21ClN4/c1-5-16(6-2)11-9-10(13)14-12(15-11)17(7-3)8-4/h9H,5-8H2,1-4H3 |
InChI Key |
CMHRCTUAQQYJFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)N(CC)CC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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